5-Tert-butylsulfanyl-1,3-benzodioxole
CAS No.:
Cat. No.: VC13637359
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O2S |
|---|---|
| Molecular Weight | 210.29 g/mol |
| IUPAC Name | 5-tert-butylsulfanyl-1,3-benzodioxole |
| Standard InChI | InChI=1S/C11H14O2S/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3 |
| Standard InChI Key | RDSMLDMRJOJUAA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)SC1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CC(C)(C)SC1=CC2=C(C=C1)OCO2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituent Configuration
The 1,3-benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring (a five-membered cyclic structure with two oxygen atoms) . In 5-tert-butylsulfanyl-1,3-benzodioxole, the tert-butylsulfanyl (-S-C(CH₃)₃) group is appended at the 5-position of the benzodioxole system. This substitution introduces steric bulk and electron-donating characteristics, which influence reactivity and intermolecular interactions .
Key Structural Features:
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Molecular Formula: C₁₁H₁₄O₂S
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Molecular Weight: 210.29 g/mol
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Sulfur Functionality: The thioether (-S-) linkage enhances lipophilicity and may participate in redox reactions or coordinate with metal ions .
Synthetic Pathways and Methodological Considerations
General Strategies for Benzodioxole Functionalization
Synthetic routes to 1,3-benzodioxole derivatives often begin with catechol (1,2-dihydroxybenzene), which undergoes cyclization with dihaloalkanes or carbonyl sources to form the dioxole ring . Introducing sulfur-based substituents typically involves:
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Electrophilic Aromatic Substitution: Direct sulfenylation using tert-butylsulfenyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
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Nucleophilic Displacement: Reaction of a halogenated benzodioxole precursor (e.g., 5-bromo-1,3-benzodioxole) with tert-butylthiol under basic conditions .
Example Pathway (Hypothetical):
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Synthesis of 5-Bromo-1,3-benzodioxole:
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Thiolation Reaction:
Physicochemical Properties and Stability
Predicted Properties Based on Analogous Compounds
Stability Considerations
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Thermal Stability: Expected to decompose above 200°C, releasing sulfur oxides .
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Oxidative Sensitivity: The thioether group may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂) .
Challenges and Future Directions
Knowledge Gaps and Research Needs
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Synthetic Optimization: Current methods for analogous compounds rely on multi-step protocols with moderate yields (e.g., 70–90% in pyrazole syntheses) .
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Toxicity Profiling: No data exists for this compound, but tert-butylthiols generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
Recommended Studies
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